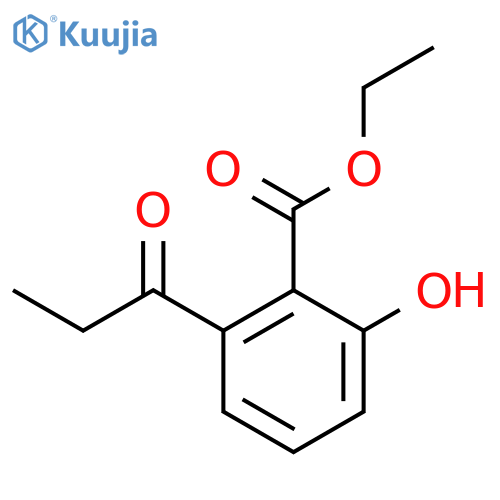

Cas no 1806453-20-2 (Ethyl 2-hydroxy-6-propionylbenzoate)

1806453-20-2 structure

商品名:Ethyl 2-hydroxy-6-propionylbenzoate

CAS番号:1806453-20-2

MF:C12H14O4

メガワット:222.237164020538

CID:4957789

Ethyl 2-hydroxy-6-propionylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-hydroxy-6-propionylbenzoate

-

- インチ: 1S/C12H14O4/c1-3-9(13)8-6-5-7-10(14)11(8)12(15)16-4-2/h5-7,14H,3-4H2,1-2H3

- InChIKey: UKEGZBVKFAJHCQ-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C(=CC=CC=1C(CC)=O)O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 262

- トポロジー分子極性表面積: 63.6

- 疎水性パラメータ計算基準値(XlogP): 2.5

Ethyl 2-hydroxy-6-propionylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015005072-1g |

Ethyl 2-hydroxy-6-propionylbenzoate |

1806453-20-2 | 97% | 1g |

1,564.50 USD | 2021-06-21 | |

| Alichem | A015005072-500mg |

Ethyl 2-hydroxy-6-propionylbenzoate |

1806453-20-2 | 97% | 500mg |

790.55 USD | 2021-06-21 | |

| Alichem | A015005072-250mg |

Ethyl 2-hydroxy-6-propionylbenzoate |

1806453-20-2 | 97% | 250mg |

499.20 USD | 2021-06-21 |

Ethyl 2-hydroxy-6-propionylbenzoate 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

1806453-20-2 (Ethyl 2-hydroxy-6-propionylbenzoate) 関連製品

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬